Structural Characterization of 2-Amino-6-nitroquinazolin-4(3H)-one: A Comprehensive NMR and IR Guide
Structural Characterization of 2-Amino-6-nitroquinazolin-4(3H)-one: A Comprehensive NMR and IR Guide
Executive Summary
2-Amino-6-nitroquinazolin-4(3H)-one is a highly functionalized heterocyclic pharmacophore that serves as a critical intermediate in the synthesis of advanced therapeutics, including nonclassical antifolates and aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) inhibitors used in oncology[1]. Because the biological efficacy of these molecules depends entirely on their precise spatial and electronic configurations, rigorous structural characterization is non-negotiable.
This technical guide provides an in-depth framework for the structural elucidation of 2-amino-6-nitroquinazolin-4(3H)-one using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By moving beyond mere data listing, this guide explores the causality behind the spectral signatures and establishes a self-validating analytical loop to ensure absolute data trustworthiness.
Structural Anatomy & Electronic Causality
To accurately interpret the spectral data of 2-amino-6-nitroquinazolin-4(3H)-one, one must first understand the competing electronic effects within its fused bicyclic system. The molecule exhibits a classic "push-pull" electronic environment:
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The "Push" (+M Effect): The primary amino group (-NH₂) at the C-2 position acts as a strong electron donor through resonance, increasing electron density across the pyrimidine ring and shielding specific positions on the fused benzene ring.
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The "Pull" (-M / -I Effect): The nitro group (-NO₂) at the C-6 position is a powerful electron-withdrawing group. It drastically reduces electron density at the ortho and para positions (C-5 and C-7), leading to significant deshielding.
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Lactam Tautomerism: The core quinazolin-4(3H)-one structure exists predominantly in the lactam (amide) tautomer rather than the lactim (hydroxy) tautomer in both the solid state and polar solvents, fundamentally dictating the IR carbonyl frequency and the NMR exchangeable proton shifts[2],[3].
Fig 1. Push-pull electronic effects governing the spectral signatures of the molecule.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection Causality
For highly rigid, planar, and hydrogen-bonding molecules like quinazolinones, solvent selection is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent for this analysis.
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Causality: Chloroform-d (CDCl₃) cannot disrupt the strong intermolecular hydrogen bonding networks formed by the lactam and amino groups, resulting in poor solubility. DMSO-d₆ not only provides excellent solubility but also strongly solvates the exchangeable protons (NH and NH₂), slowing their chemical exchange rate. This allows them to be observed as distinct, quantifiable signals rather than being lost to the baseline.
¹H and ¹³C NMR Assignments
The ¹H NMR spectrum of the aromatic region is defined by an AMX spin system (H-5, H-7, H-8) dictated by the C-6 nitro substitution[2].
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H-5 (ortho to NO₂, meta to C=O): Experiences the maximum combined deshielding effect. It appears as a distinct doublet with a small meta-coupling constant (J ≈ 2.6 Hz).
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H-7 (ortho to NO₂, ortho to H-8): Deshielded by the nitro group, appearing as a doublet of doublets due to ortho-coupling with H-8 (J ≈ 9.0 Hz) and meta-coupling with H-5 (J ≈ 2.6 Hz).
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H-8 (meta to NO₂): Shielded by the +M effect of the adjacent N-1 and the C-2 amino group, appearing upfield relative to H-5 and H-7.
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz)
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Causality / Assignment Logic |
| 2 | - | - | 156.5 | Quaternary carbon; deshielded by three adjacent nitrogens. |
| 3 (NH) | ~11.52 | br s, 1H | - | Lactam proton; highly deshielded due to H-bonding and C=O proximity. |
| 4 (C=O) | - | - | 161.2 | Carbonyl carbon; characteristic lactam shift. |
| 4a | - | - | 116.8 | Bridgehead carbon; shielded by resonance from N-1. |
| 5 | ~8.65 | d (2.6) | 124.3 | Ortho to NO₂; highly deshielded. Meta-coupled to H-7. |
| 6 | - | - | 141.5 | Quaternary carbon bearing the strongly electron-withdrawing NO₂ group. |
| 7 | ~8.32 | dd (9.0, 2.6) | 129.1 | Ortho to NO₂; deshielded. Coupled to H-8 (ortho) and H-5 (meta). |
| 8 | ~7.45 | d (9.0) | 118.4 | Shielded by the +M effect of the 2-amino group and N-1. |
| 8a | - | - | 152.0 | Bridgehead carbon attached to N-1. |
| 2-NH₂ | ~6.95 | br s, 2H | - | Primary amine protons; broadened by quadrupolar relaxation of nitrogen. |
Fourier-Transform Infrared (FT-IR) Profiling
Vibrational Causality
FT-IR provides orthogonal validation of the functional groups identified in NMR. The solid-state ATR-FTIR spectrum is dominated by the lactam and nitro functionalities.
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Causality of the C=O Shift: A standard ketone absorbs at ~1715 cm⁻¹. In this molecule, the lactam nitrogen donates electron density into the carbonyl group via resonance, increasing its single-bond character and lowering the stretching frequency to ~1695 cm⁻¹.
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Causality of the NO₂ Bands: The highly polar N-O bonds result in massive changes in the dipole moment during vibration, yielding two of the most intense bands in the spectrum (asymmetric and symmetric stretches).
Table 2: FT-IR Vibrational Assignments (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Significance |
| 3450, 3320 | Medium | N-H stretch (NH₂) | Asymmetric and symmetric stretching of the primary amine. |
| 3180 | Broad | N-H stretch (Lactam) | Broadened due to extensive intermolecular hydrogen bonding. |
| 1695 | Strong | C=O stretch (Amide I) | Lactam carbonyl; frequency dictated by push-pull resonance. |
| 1630 | Strong | C=N stretch | Quinazoline ring imine bond. |
| 1535 | Strong | -NO₂ Asym. stretch | Diagnostic for the nitro group; highly polar bond. |
| 1345 | Strong | -NO₂ Sym. stretch | Confirms the NO₂ assignment when paired with the 1535 cm⁻¹ band. |
| 830 | Medium | C-H out-of-plane bend | Characteristic of 1,2,4-trisubstituted aromatic rings. |
The Self-Validating Analytical Loop
To ensure absolute trustworthiness in drug development workflows, the characterization protocol must operate as a self-validating system. Data from one technique must mathematically and logically lock into the data from the other.
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Stoichiometric Validation: The integration of the ¹H NMR must yield a strict 1:1:1 ratio for the aromatic protons (H-5, H-7, H-8). The exchangeable protons (NH₂ and NH) must integrate to exactly 2 and 1, respectively. Any fractional deviation flags the presence of co-eluting impurities.
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Orthogonal Functional Group Verification: The presence of the nitro group is suggested by the extreme deshielding of H-5 (~8.65 ppm) in NMR, but it must be orthogonally validated by the simultaneous appearance of the 1535 cm⁻¹ and 1345 cm⁻¹ bands in the FT-IR spectrum.
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Tautomeric Consistency: The observation of the lactam C=O stretch at 1695 cm⁻¹ in IR must perfectly correlate with the presence of the highly deshielded NH proton at ~11.52 ppm in the ¹H NMR. If the C=O band shifts above 1720 cm⁻¹ or disappears, and the NH proton is lost, the system automatically flags a tautomeric shift to the lactim (hydroxy) form or a structural degradation.
Fig 2. Integrated self-validating NMR and FT-IR analytical workflow for structural elucidation.
Step-by-Step Experimental Methodologies
NMR Acquisition Protocol
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Sample Preparation: Accurately weigh 10–15 mg of the highly purified 2-amino-6-nitroquinazolin-4(3H)-one analyte.
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Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Sonicate for 2 minutes to ensure complete dissolution.
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Tube Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, avoiding the introduction of air bubbles.
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¹H Acquisition: Acquire the ¹H NMR spectrum at 298 K using a standard 30° pulse program (zg30), 16 to 32 scans, with a 1-second relaxation delay (D1) to ensure accurate integration of the exchangeable protons.
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¹³C Acquisition: Acquire the ¹³C NMR spectrum using a power-gated decoupling sequence (zgpg30). Run a minimum of 1024 scans to ensure sufficient signal-to-noise ratio for the five quaternary carbons (C-2, C-4, C-4a, C-6, C-8a), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
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Processing: Process the Free Induction Decay (FID) data with zero-filling, Fourier transform, phase correction, and baseline correction. Set the TMS peak to exactly 0.00 ppm.
FT-IR Acquisition Protocol (ATR Method)
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Background Calibration: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is meticulously clean. Run a background scan in ambient air to subtract atmospheric H₂O and CO₂ contributions.
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Sample Application: Place approximately 2–5 mg of the dry, solid powder directly onto the center of the ATR crystal.
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Compression: Apply uniform pressure using the ATR anvil. Critical Step: Intimate contact between the crystal and the sample is required to prevent baseline sloping and signal attenuation at high wavenumbers.
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Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
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Post-Processing: Apply atmospheric compensation and standard ATR correction algorithms to adjust for wavelength-dependent penetration depth.
References
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[1] Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. ACS Publications (Journal of Medicinal Chemistry).[Link]
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[3] The title compounds, 6-nitroquinazolin-4(3H)-one (C8H5N3O3; I), 6-aminoquinazolin-4(3H)-one (C8H7N3O; II) and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). ResearchGate.[Link]
